molecular formula C15H19NO2 B1306367 Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine CAS No. 510764-83-7

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine

Cat. No.: B1306367
CAS No.: 510764-83-7
M. Wt: 245.32 g/mol
InChI Key: NXTXEOBNACNUAG-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is a complex organic compound with the molecular formula C15H19NO2. This compound features a benzo[1,3]dioxole ring, a cyclohexene ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available benzo[1,3]dioxole and cyclohex-3-enyl-methyl-amine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous flow processes: To enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The benzo[1,3]dioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields cyclohexane derivatives.

    Substitution: Results in halogenated or nitrated benzo[1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxol-5-ylmethyl-amine: Lacks the cyclohexene ring, making it less versatile in certain reactions.

    Cyclohex-3-enyl-methyl-amine: Does not have the benzo[1,3]dioxole ring, limiting its applications in aromatic substitution reactions.

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine is unique due to its combination of aromatic and alicyclic structures, allowing it to participate in a wide range of chemical reactions and making it valuable in diverse scientific fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXEOBNACNUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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